E6446

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

E6446 is a synthetic compound known for its inhibitory effects on Toll-like receptors 7 and 9. It has shown potential in various scientific research applications, particularly in the fields of immunology and metabolic diseases. This compound has been identified as a potent inhibitor of stearoyl-coenzyme A desaturase 1, making it a promising candidate for the treatment of nonalcoholic fatty liver disease .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of E6446 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography are employed to purify the final product .

化学反应分析

Types of Reactions

E6446 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on this compound.

Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound and its derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like pyrrolidine are employed in substitution reactions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .

科学研究应用

Immunology

Mechanism of Action

E6446 inhibits the signaling pathways of Toll-like receptors 7 and 9, which play crucial roles in the immune response. By blocking these receptors, this compound can modulate inflammatory responses and has been shown to reduce the production of pro-inflammatory cytokines.

Case Study: Malaria Research

In a study involving Plasmodium berghei infection in mice, this compound was administered to assess its effects on experimental cerebral malaria (ECM). The results indicated that treatment with this compound significantly enhanced survival rates by preventing hyperresponsiveness of TLRs during acute malaria. Mice treated with this compound exhibited reduced levels of inflammatory cytokines and improved outcomes compared to control groups .

Metabolic Diseases

Role in Non-Alcoholic Fatty Liver Disease

this compound acts as a stearoyl-coenzyme A desaturase 1 inhibitor, which is pivotal in lipid metabolism. Its application in treating non-alcoholic fatty liver disease (NAFLD) has shown promise by reducing hepatic lipogenesis and adipogenic differentiation.

Data Table: Effects on Liver Pathology

Gene Therapy

This compound enhances the efficiency of mRNA transfection, making it a valuable tool in gene therapy research. Its ability to modulate immune responses allows for improved delivery and expression of therapeutic genes, potentially leading to more effective treatments for various genetic disorders.

Cancer Research

Potential Cancer Therapies

The immunomodulatory properties of this compound are being explored for their potential in cancer therapies. By inhibiting TLR signaling pathways that are often overactive in tumors, this compound may help restore normal immune function against cancer cells.

Case Study: Heart Failure Prevention

In a mouse model for pressure overload-induced heart failure, this compound demonstrated beneficial effects by attenuating the development of heart failure through modulation of immune responses related to TLR9 activation . This suggests its potential dual role in both cancer and cardiovascular research.

作用机制

E6446 exerts its effects by inhibiting Toll-like receptors 7 and 9, which are involved in the recognition of nucleic acids and the activation of immune responses. By blocking these receptors, this compound prevents the excessive release of proinflammatory cytokines. Additionally, this compound inhibits stearoyl-coenzyme A desaturase 1, reducing hepatic lipogenesis and adipogenic differentiation through the SCD1-ATF3 signaling pathway .

相似化合物的比较

Similar Compounds

Hydroxychloroquine: Another inhibitor of Toll-like receptors, used in the treatment of malaria and studied for its anti-inflammatory properties.

Chloroquine: Similar to hydroxychloroquine, it inhibits Toll-like receptors and is used as an antimalarial drug.

Uniqueness of E6446

This compound is unique due to its dual inhibitory effects on Toll-like receptors 7 and 9, as well as its potent inhibition of stearoyl-coenzyme A desaturase 1. This dual action makes it a promising candidate for treating both inflammatory and metabolic diseases .

生物活性

E6446, a synthetic compound known for its role as an antagonist of nucleic acid-sensing Toll-like receptors (TLRs), has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory diseases and infections. This article provides a detailed examination of the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound primarily functions by inhibiting TLRs, specifically TLR7, TLR8, and TLR9. These receptors play critical roles in the immune response by recognizing nucleic acids from pathogens and initiating inflammatory signaling pathways. Inhibition of these pathways can mitigate excessive inflammatory responses that contribute to various diseases.

Inhibition Profile

The inhibition profile of this compound against different TLRs has been elucidated through various studies:

| TLR | Ligand | IC50 (μM) | Comments |

|---|---|---|---|

| TLR9 | CpG ODN 2006 | 0.01 - 0.03 | Highly effective in vitro |

| TLR7/8 | Imidazoquinoline R848 | 2 - 8 | Requires higher concentrations for inhibition |

| TLR4 | LPS | 30 | Significant inhibition at high concentrations |

These findings indicate that this compound exhibits a selective inhibitory effect on TLR9, while higher doses are required for TLR7/8 and TLR4 inhibition .

Experimental Cerebral Malaria (ECM)

In a notable study involving Plasmodium berghei ANKA-induced ECM in mice, this compound demonstrated significant protective effects. Mice treated with this compound showed enhanced survival rates compared to control groups:

- Treatment Protocol : Mice were administered this compound at doses of 20 mg/kg/day or 120 mg/kg/day.

- Results :

- Control mice exhibited high mortality rates within 6-12 days post-infection.

- This compound-treated mice showed reduced vascular leakage and lower levels of pro-inflammatory cytokines.

The treatment did not alter parasitemia levels but significantly improved survival outcomes and reduced brain inflammation associated with ECM .

Non-Alcoholic Fatty Liver Disease (NAFLD)

This compound has also been studied in the context of NAFLD. Research indicates that this compound may improve liver pathology in high-fat diet-fed mice:

- Study Design : Mice were subjected to a high-fat diet with concurrent administration of this compound.

- Findings :

Cytokine Production Inhibition

This compound's ability to inhibit cytokine production was assessed using human peripheral blood mononuclear cells (PBMCs) and mouse spleen cells:

- IL-6 Production : In vitro studies showed that this compound significantly diminished IL-6 production in response to TLR ligands at concentrations ranging from 0.01 to 10 μM.

- In Vivo Confirmation : Mice treated with this compound exhibited dose-dependent reductions in IL-6 levels following TLR stimulation .

Safety Profile and Toxicity

Toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses. Long-term studies are required to fully elucidate its safety in chronic use scenarios.

属性

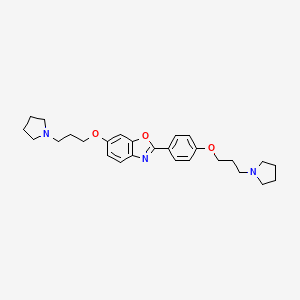

IUPAC Name |

6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O3/c1-2-14-29(13-1)17-5-19-31-23-9-7-22(8-10-23)27-28-25-12-11-24(21-26(25)33-27)32-20-6-18-30-15-3-4-16-30/h7-12,21H,1-6,13-20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYJXFUPMPMETB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCOC2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)OCCCN5CCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。